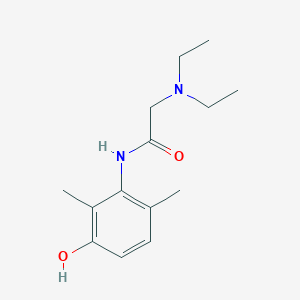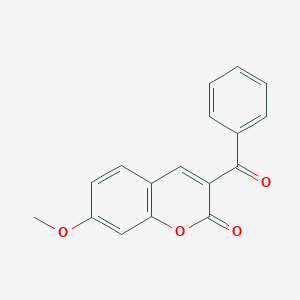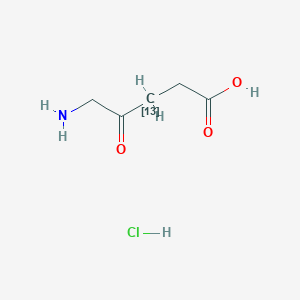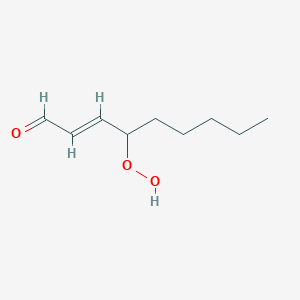![molecular formula C21H16O8 B023939 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione CAS No. 25395-11-3](/img/structure/B23939.png)
1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione
説明
Synthesis Analysis
The synthesis of 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione and related compounds involves complex organic reactions. For instance, the synthesis of related anthracenedione derivatives has been achieved through the condensation of alkylenediamines with quinizarin or with dihydroxyanthracenediones, followed by oxidation processes (Murdock et al., 1979). These methods highlight the versatility of anthracenediones as a scaffold for the synthesis of compounds with potential antitumor properties.
Molecular Structure Analysis
The molecular structure of anthracenedione derivatives, including 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione, features a planar anthracene core with various substituents that significantly influence their chemical behavior and physical properties. The face-to-face π−π stacking arrangement of anthracene rings, influenced by chalcogen−chalcogen interactions, is critical for understanding the molecular ordering of these compounds (Kobayashi et al., 2005).
科学的研究の応用
Cancer Research and Antitumor Agents
1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione, as a derivative of anthracenedione, has been explored in cancer research. Studies have focused on its effectiveness as an antitumor agent. For instance, Von Hoff et al. (1980) conducted a Phase I clinical trial on a new anthracenedione derivative, noting its potential in treating lung adenocarcinoma (Von Hoff et al., 1980). Nishio and Uyeki (1983) explored how variations in the hydroxyl group on the aromatic ring of anthracenedione compounds, including derivatives similar to 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione, affected their antiproliferative activity and cellular uptake (Nishio & Uyeki, 1983).
Interaction with DNA
Research has shown that derivatives of anthracenedione, like 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione, interact with DNA. Roboz, Richardson, and Holland (1982) examined how aminoanthraquinone analogs, which are structurally related to 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione, interact with DNA using fluorescence polarization (Roboz, Richardson, & Holland, 1982).
Chromosomal Damage and Clastogenic Activity
Rosenberg and Hittelman (1983) investigated the clastogenic activity of a similar anthracenedione compound, noting its ability to induce chromosomal damage in Chinese hamster ovary cells (Rosenberg & Hittelman, 1983).
Molecular Structure and Synthesis
Studies by researchers like Kobayashi et al. (2005) have delved into the molecular structure and synthesis processes of anthracene derivatives, providing insights into the chemical properties and potential applications of compounds like 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione (Kobayashi et al., 2005).
Electrochemical Detection and Quantitation
Houpt and Baldwin (1983) explored the electrochemical detection of anthracenedione derivatives, which could be relevant for the quantitation of 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione in medical and research contexts (Houpt & Baldwin, 1983).
特性
IUPAC Name |
(4,5-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-10(22)27-9-13-7-15-19(17(8-13)29-12(3)24)21(26)18-14(20(15)25)5-4-6-16(18)28-11(2)23/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLCJZCCDHZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403188 | |
| Record name | 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione | |
CAS RN |
25395-11-3 | |
| Record name | 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



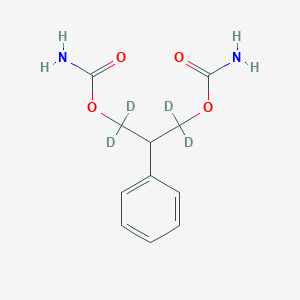

![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)
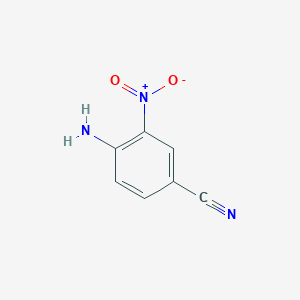
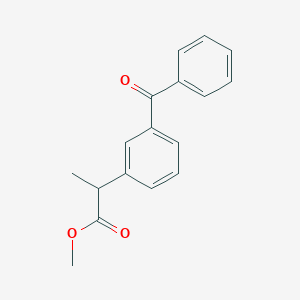
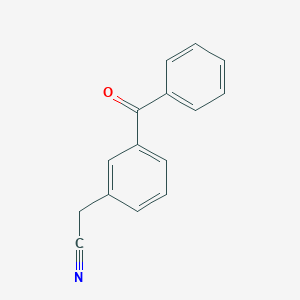

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)
